molecular formula C20H14F3N3O3S B2654970 5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 685108-20-7

5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2654970
CAS RN: 685108-20-7
M. Wt: 433.41
InChI Key: BYIOHCMQONTNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H14F3N3O3S and its molecular weight is 433.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Evaluation

Research on the synthesis of new fused pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidine, has demonstrated their potential as potent Aurora-A kinase inhibitors. These compounds have shown cytotoxic activity against colon tumor cell lines, suggesting their use in anticancer therapy. A molecular modeling study supported the in vitro anti-tumor results, rationalizing the potential application of these compounds in medical research and therapy development (Shaaban et al., 2011).

Antimicrobial Properties

A novel series of pyrazolo[1,5-a]pyrimidine ring systems has been synthesized, showing significant antimicrobial activities. These activities surpass those of reference drugs, indicating the compound's potential use in developing new antimicrobial agents. The effectiveness of derivatives containing one sulfone group against bacteria and fungi highlights the chemical structure's impact on antimicrobial properties (Alsaedi et al., 2019).

Analgesic and Anti-inflammatory Activities

Research into pyrazolo[1,5-a]pyrimidine derivatives has uncovered compounds with remarkable analgesic and anti-inflammatory activities. Some derivatives exhibited analgesic activity comparable to or exceeding that of reference drugs like indomethacin. This suggests the potential of these compounds in developing new analgesic and anti-inflammatory therapies (Shaaban et al., 2008).

Serotonin 5-HT6 Receptor Antagonists

Studies on pyrazolo[1,5-a]pyrimidine derivatives as serotonin 5-HT6 receptor antagonists have shown promising results, with some compounds exhibiting therapeutic significance for treating central nervous system (CNS) diseases. The introduction of pyridine changed the 5-HT6 activity, indicating the compound's utility in CNS disorder treatment research (Ivashchenko et al., 2012).

properties

IUPAC Name

3-(benzenesulfonyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O3S/c1-29-14-7-5-6-13(10-14)16-11-18(20(21,22)23)26-19(25-16)17(12-24-26)30(27,28)15-8-3-2-4-9-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIOHCMQONTNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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